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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbutanoic acid

Cat. No.: B029391

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid or nilic acid,
is a substituted short-chain fatty acid.[1][2] Structurally, it is a derivative of butyric acid featuring
a methyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3).[3][4]
This compound is of significant interest in the scientific community due to its stereochemical
complexity and its role as a chiral building block in asymmetric synthesis, particularly for
pharmaceuticals.[5] Furthermore, it is a naturally occurring metabolite in the isoleucine
catabolism pathway, and its detection can be significant for diagnosing certain metabolic
disorders.[3][6]

Chemical Structure and Stereoisomerism

The molecular formula of 3-Hydroxy-2-methylbutanoic acid is CsH100s3, and it has a
molecular weight of 118.13 g/mol .[1][3][5] Its structure contains two stereogenic centers at
carbons C2 and C3. The presence of these two chiral centers means that the molecule can
exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This
stereoisomerism is critical as the biological activity and chemical reactivity of each isomer can
vary significantly.

Figure 1: Chemical structures and relationships of the four stereoisomers of 3-Hydroxy-2-
methylbutanoic acid.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b029391?utm_src=pdf-interest
https://www.benchchem.com/product/b029391?utm_src=pdf-body
https://cymitquimica.com/products/TR-H946485/3-hydroxy-2-methylbutanoic-acid/
https://www.scbt.com/p/3-hydroxy-2-methylbutanoic-acid-473-86-9
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-methylbutyric-acid
https://www.echemi.com/products/pid_Seven31436-3-hydroxy-2-methyl-butanoicacid.html
https://www.benchchem.com/product/b041458
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-methylbutyric-acid
https://np-mrd.org/natural_products/NP0254810
https://www.benchchem.com/product/b029391?utm_src=pdf-body
https://cymitquimica.com/products/TR-H946485/3-hydroxy-2-methylbutanoic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-methylbutyric-acid
https://www.benchchem.com/product/b041458
https://www.benchchem.com/product/b029391?utm_src=pdf-body
https://www.benchchem.com/product/b029391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical and Computed Properties

The properties of 3-Hydroxy-2-methylbutanoic acid are summarized below. These values are
crucial for designing experimental conditions for synthesis, purification, and analysis.

Property Value Source

Identifiers

3-hydroxy-2-methylbutanoic

IUPAC Name acid [3]
CAS Number 473-86-9 (for the racemate) [2][3]
Molecular Formula CsH1003 [1][3][5]
Molecular Weight 118.13 g/mol [11[31[5]

Physical Properties

Physical Description Solid / Pale orange oil [31[4]
Boiling Point 242.8 °C at 760 mmHg [4]
Density 1.136 g/cm3 [4]
Flash Point 114.9 °C [4]

Computed Properties

XLogP3 0.08790 [4]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor

C);untg p 3 4]
Rotatable Bond Count 2 [4]
Topological Polar Surface Area  57.5 A2 [31[4]

Biological Significance and Metabolic Pathway
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3-Hydroxy-2-methylbutanoic acid is a known human metabolite derived from the catabolism
of the branched-chain amino acid isoleucine.[6] Elevated urinary levels of this acid are
indicative of beta-ketothiolase deficiency, an inborn error of metabolism affecting isoleucine and
ketone body processing.[6] Its presence and stereoisomeric ratio can thus serve as important
biomarkers for this condition.[6]
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Figure 2: Simplified pathway of isoleucine catabolism showing the formation of 3-Hydroxy-2-
methylbutanoic acid.

Experimental Protocols
Synthesis: Asymmetric Catalysis for (2S,3S)-3-Hydroxy-
2-methylbutanoate

This protocol describes a method for producing the (2S,3S) stereocisomer with high
enantiomeric excess through the asymmetric hydrogenation of an a-keto ester, followed by
hydrolysis.[5]

Materials:

¢ Methyl 2-methyl-3-oxobutanoate

Ru-BINAP complex (chiral ruthenium catalyst)

Hydrogen gas (Hz)

Tetrahydrofuran (THF), anhydrous

Lithium hydroxide (LiIOH)
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Methanol (MeOH)
Water (H20)
Standard glassware for inert atmosphere reactions

High-pressure reactor (autoclave)

Procedure:

Reduction: In a high-pressure reactor under an inert atmosphere, dissolve methyl 2-methyl-
3-oxobutanoate in anhydrous THF.

Add the chiral Ru-BINAP catalyst.
Pressurize the reactor with hydrogen gas to 10 bar.

Heat the mixture to 50°C and stir until the reaction is complete (monitor by TLC or GC). This
step yields methyl (2S,3S)-3-hydroxy-2-methylbutanoate with >90% enantiomeric excess.[5]

Hydrolysis: After cooling and venting the reactor, concentrate the reaction mixture under
reduced pressure.

Dissolve the resulting ester in a mixture of methanol and water.
Cool the solution in an ice bath and add lithium hydroxide.

Stir the mixture at a temperature below 25°C, maintaining the pH below 10 to mitigate
epimerization.[5]

Upon completion, neutralize the reaction mixture and perform an aqueous workup followed
by extraction with an organic solvent.

Purification: Purify the final product, (2S,3S)-3-hydroxy-2-methylbutanoic acid, by
chromatography or crystallization to achieve a purity of 85-90%.[5]
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Figure 3: Workflow for the asymmetric synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic
acid.

Analytical Methodology: Stereochemical Confirmation
via 'H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the
stereochemical integrity of the synthesized product.

Protocol:

» Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D20 or
CDCls).

e Acquire a *H-NMR spectrum on a high-field NMR spectrometer.

e Analyze the resulting spectrum for characteristic peaks. For the (2S,3S)-isomer, the following
resonances are indicative of the correct stereochemistry:[5]

o Adoublet of doublets at & 4.07 ppm (J = 6.4, 3.5 Hz), corresponding to the proton on the
hydroxyl-bearing carbon (C3).[5]

o Adoublet at 4 0.94 ppm (J = 6.3 Hz), corresponding to the methyl group at the C2
position.[5]

o Compare the obtained spectrum with literature data or reference spectra to confirm the
identity and stereopurity of the compound.

Conclusion

3-Hydroxy-2-methylbutanoic acid is a multifaceted molecule with significant implications in
synthetic chemistry and clinical diagnostics. Its structure, defined by two chiral centers, gives
rise to four distinct stereoisomers, each a valuable entity for research. Understanding its
physicochemical properties, biological roles, and the experimental protocols for its synthesis
and analysis is fundamental for professionals in drug discovery and metabolic research. The
methodologies outlined in this guide provide a robust framework for the investigation and
utilization of this important chiral compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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